molecular formula C10H7N5O2 B2465752 8-aminobenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 4713-68-2

8-aminobenzo[g]pteridine-2,4(1H,3H)-dione

Cat. No. B2465752
CAS RN: 4713-68-2
M. Wt: 229.199
InChI Key: JCLWDYJJLLQWQS-UHFFFAOYSA-N
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Description

8-Aminobenzo[g]pteridine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C10H7N5O2 . It has an average mass of 229.195 Da and a monoisotopic mass of 229.059967 Da .


Molecular Structure Analysis

The molecule contains a total of 26 bonds, including 19 non-H bonds, 13 multiple bonds, 2 double bonds, and 11 aromatic bonds . It also includes 3 six-membered rings, 2 ten-membered rings, 1 urea (-thio) derivative, 1 primary amine (aromatic), and 1 imide (-thio) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-aminobenzo[g]pteridine-2,4(1H,3H)-dione include a boiling point of 291.56°C at 760 mmHg . Unfortunately, the melting point listed is incorrect as it is listed as -348°C , which is not physically possible.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : The compound has been synthesized through various methods, including the condensation of benzimidazole derivatives with barbituric acids, demonstrating its potential for diverse chemical syntheses (Gakhar, Sachdev, & Gupta, 1984).

  • Structural Analysis : Detailed studies on similar compounds have been conducted, providing insights into their molecular structure and interactions, such as hydrogen bonding and π–π interactions, which are crucial for understanding their chemical behavior (Rohlíček et al., 2010).

  • Molecular Interaction Studies : Investigations into the molecular interactions of related compounds have revealed complexing tendencies and binding affinities, shedding light on their potential for biological applications (Kakemi, Sezaki, Nakano, & Ohsuga, 1969).

Applications in Biological Systems

  • Binding Affinity and Selectivity : Studies have shown that derivatives of similar compounds exhibit selective binding to nucleobases, indicating their potential for targeted therapies or as molecular probes in DNA studies (Rajendar et al., 2010).

  • Potential in Antimalarial Research : Certain derivatives have been tested for antimalarial activity, providing a basis for exploring the therapeutic applications of these compounds in treating infectious diseases (Halladay & Cowden, 1990).

Photophysical Properties

  • Photophysics and Spectroscopy : Investigations into the photophysical properties of related flavin compounds have revealed insights into their photochemistry, which could be relevant for applications in phototherapy or photoactivated drugs (Sikorska et al., 2005).

Safety And Hazards

The safety information available indicates that this compound may be harmful . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P337, P362+P364, P403+P233, P405, and P501 .

properties

IUPAC Name

8-amino-1H-benzo[g]pteridine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2/c11-4-1-2-5-6(3-4)13-8-7(12-5)9(16)15-10(17)14-8/h1-3H,11H2,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLWDYJJLLQWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C3C(=N2)C(=O)NC(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-aminobenzo[g]pteridine-2,4(1H,3H)-dione

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